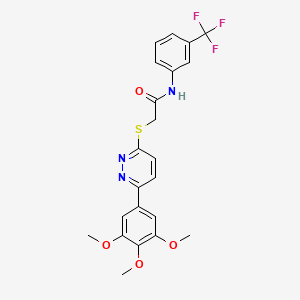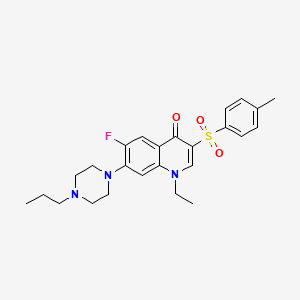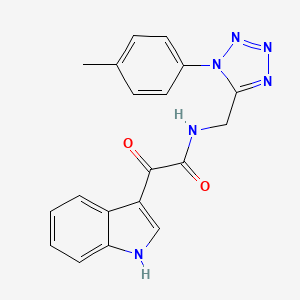acetic acid CAS No. 1796927-99-5](/img/structure/B2779126.png)
[(2-chloro-9H-purin-6-yl)amino](phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(2-chloro-9H-purin-6-yl)aminoacetic acid” is a purine derivative . It has an empirical formula of C7H6ClN5O2 and a molecular weight of 227.61 .
Synthesis Analysis
This compound can be synthesized from tert-butyl 2- (2-amino-6-chloro-9H-purin-9-yl)acetate . Another synthesis method involves the use of 6-Chloroguanine and Benzyl 2-bromoacetate .Molecular Structure Analysis
The molecular structure of this compound includes a purine ring which is substituted at the 2nd position by an amino group and at the 6th position by a chlorine atom . The purine ring is further connected to an acetic acid moiety .Chemical Reactions Analysis
This compound can be used as a starting material in the synthesis of various other compounds. For instance, it can be used in the synthesis of 6-decyloxy substituted purine intermediates and 6-decylthio substituted purine intermediates .Physical And Chemical Properties Analysis
The compound has a melting point of over 300 °C . Its SMILES string representation is Nc1nc (Cl)c2ncn (CC (O)=O)c2n1 .Scientific Research Applications
Pharmacological Research
Phenolic acids like Chlorogenic Acid (CGA) exhibit a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and modulation of lipid metabolism and glucose regulation. These properties make phenolic compounds, including potentially "(2-chloro-9H-purin-6-yl)aminoacetic acid," subjects of pharmacological interest for the development of natural health products and therapeutic agents (Naveed et al., 2018).
Chemical Synthesis and Structural Studies
Research on novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, sheds light on the potential of "(2-chloro-9H-purin-6-yl)aminoacetic acid" in synthetic chemistry. The exploration of its synthetic pathways, spectroscopic, and structural properties could contribute to the development of new materials or chemicals with specific functions (Issac & Tierney, 1996).
Nutraceutical and Food Additive Research
Compounds like Chlorogenic Acid (CGA) have dual roles as food additives and nutraceuticals, offering benefits against metabolic syndrome through anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Investigating "(2-chloro-9H-purin-6-yl)aminoacetic acid" in similar contexts could uncover its potential in enhancing food quality and health benefits (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Environmental Applications
The study of organic acids for wastewater treatment and corrosion inhibition indicates the utility of organic compounds in environmental protection and industrial applications. "(2-chloro-9H-purin-6-yl)aminoacetic acid" could be researched for similar applications, focusing on its potential as a less corrosive alternative to traditional chemicals (Kitis, 2004).
properties
IUPAC Name |
2-[(2-chloro-7H-purin-6-yl)amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c14-13-18-10-9(15-6-16-10)11(19-13)17-8(12(20)21)7-4-2-1-3-5-7/h1-6,8H,(H,20,21)(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKIODRNNOUGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=NC(=NC3=C2NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-chloro-9H-purin-6-yl)amino](phenyl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2779043.png)
![6-(4-Chlorophenyl)-2-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2779048.png)
![ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2779049.png)


![3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2779057.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2779058.png)

![6-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2779060.png)
![1-(Oxolan-2-ylmethyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2779062.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2779063.png)
![4-(5-Amino-1H-imidazo[4,5-b]pyridin-2-yl)butan-1-ol](/img/structure/B2779064.png)

